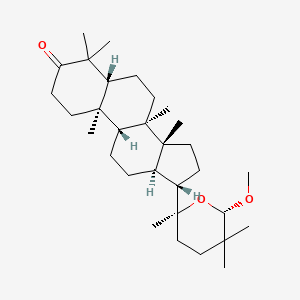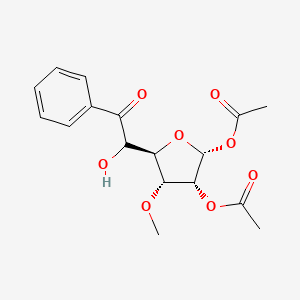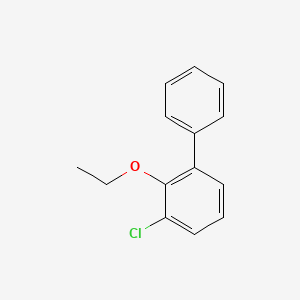
20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one involves the isolation of the compound from natural sources, specifically the twigs of Aglaia perviridis. The compound is typically extracted using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired product and the nature of the reaction .
Major Products Formed: The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound .
科学的研究の応用
20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one has several scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential as a precursor for other compounds. In biology and medicine, it is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties . In industry, it may be used in the development of new materials and products .
作用機序
The mechanism of action of 20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one involves its interaction with various molecular targets and pathways . The specific pathways and targets depend on the biological activity being studied. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation .
類似化合物との比較
特性
分子式 |
C31H52O3 |
|---|---|
分子量 |
472.7 g/mol |
IUPAC名 |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,6S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H52O3/c1-26(2)18-19-31(8,34-25(26)33-9)21-12-16-29(6)20(21)10-11-23-28(5)15-14-24(32)27(3,4)22(28)13-17-30(23,29)7/h20-23,25H,10-19H2,1-9H3/t20-,21+,22+,23-,25+,28+,29-,30-,31+/m1/s1 |
InChIキー |
AVUFEQKMVHVFSN-QQYBYBOWSA-N |
異性体SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CCC([C@H](O5)OC)(C)C)C |
正規SMILES |
CC1(CCC(OC1OC)(C)C2CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)

